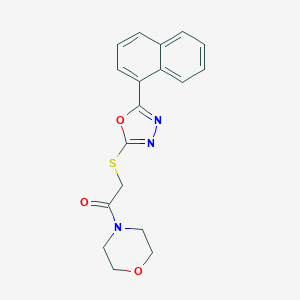
2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole (EPY) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its diverse pharmacological activities. The unique chemical structure of EPY makes it an attractive candidate for the development of new drugs that can target various diseases.
Mécanisme D'action
The mechanism of action of 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole is not fully understood. However, it is believed that 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole exerts its pharmacological effects by modulating various signaling pathways in cells. For example, 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has been shown to inhibit the Akt/mTOR signaling pathway, which is involved in cell proliferation and survival. 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has also been found to activate the p38 MAPK signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has been shown to have various biochemical and physiological effects. For example, 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has been found to induce DNA damage and inhibit DNA repair mechanisms in cancer cells. 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has also been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer progression. Additionally, 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has been found to modulate the levels of various neurotransmitters, such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Avantages Et Limitations Des Expériences En Laboratoire
2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has several advantages for lab experiments. Firstly, 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole is relatively easy to synthesize, making it readily available for research purposes. Secondly, 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole exhibits a wide range of pharmacological activities, making it suitable for the study of various diseases. However, there are also some limitations to using 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole in lab experiments. For example, 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has poor solubility in water, which can make it difficult to administer in vivo. Additionally, the mechanism of action of 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for the study of 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole. Firstly, further research is needed to elucidate the mechanism of action of 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole, which will help to better understand its pharmacological effects. Secondly, studies are needed to investigate the potential use of 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole in combination with other drugs for the treatment of various diseases. Finally, more research is needed to explore the potential use of 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole in the development of new drugs with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole involves the reaction of 2-mercapto pyridine-4-carboxylic acid with ethyl chloroformate and hydrazine hydrate. The resulting product is then treated with acetic anhydride to obtain the final product. This method is relatively simple and cost-effective, making it suitable for large-scale production.
Applications De Recherche Scientifique
2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has been extensively studied for its potential use in the treatment of various diseases, including cancer, inflammation, and microbial infections. Studies have shown that 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole exhibits potent anticancer activity by inducing apoptosis in cancer cells. Additionally, 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. 2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole has also been shown to possess antimicrobial activity against various bacterial and fungal strains.
Propriétés
Nom du produit |
2-Ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole |
|---|---|
Formule moléculaire |
C9H9N3OS |
Poids moléculaire |
207.25 g/mol |
Nom IUPAC |
2-ethylsulfanyl-5-pyridin-4-yl-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H9N3OS/c1-2-14-9-12-11-8(13-9)7-3-5-10-6-4-7/h3-6H,2H2,1H3 |
Clé InChI |
PGYGBBSAPUEERV-UHFFFAOYSA-N |
SMILES |
CCSC1=NN=C(O1)C2=CC=NC=C2 |
SMILES canonique |
CCSC1=NN=C(O1)C2=CC=NC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(9-ethyl-9H-carbazol-3-yl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B270064.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270065.png)





![4-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)morpholine](/img/structure/B270076.png)
![4-({[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)morpholine](/img/structure/B270077.png)
![N-(2-chlorophenyl)-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanamide](/img/structure/B270079.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B270082.png)
![3-[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]dihydro-2(3H)-furanone](/img/structure/B270084.png)
![3-[[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]oxolan-2-one](/img/structure/B270085.png)
![N-[4-({[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)phenyl]acetamide](/img/structure/B270090.png)